molecular formula C12H18N4O B3037789 5-Amino-2-(4-methyl-piperazin-1-yl)-benzamide CAS No. 60587-53-3

5-Amino-2-(4-methyl-piperazin-1-yl)-benzamide

Cat. No. B3037789
CAS RN: 60587-53-3
M. Wt: 234.3 g/mol
InChI Key: XDZHYARMBAYMOV-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methyl-piperazin-1-yl)-benzamide , also known as 5-APB , is a chemical compound with the molecular formula C12H18ClN3O2 and a molecular weight of 271.75 g/mol . It belongs to the class of benzamides and contains an amino group and a piperazine ring. The compound is of interest in proteomics research and drug development.

Scientific Research Applications

Capillary Electrophoresis in Quality Control

  • Application : 5-Amino-2-(4-methyl-piperazin-1-yl)-benzamide (5-AMPB) is utilized in nonaqueous capillary electrophoretic separation for quality control in pharmaceuticals. This technique was specifically developed for imatinib mesylate and its related substances, showcasing the role of 5-AMPB in analytical chemistry (Ye et al., 2012).

Synthesis of Antipsychotic Agents

  • Application : 5-AMPB serves as a base in the synthesis of novel antipsychotic agents. Research indicates that derivatives of 5-AMPB exhibit potent antagonist activities at dopamine D2 and serotonin 5-HT2 receptors, offering insights into potential new treatments for psychiatric disorders (Norman et al., 1996).

Antimicrobial Activity

  • Application : Derivatives of 5-AMPB have been synthesized and tested for their antimicrobial activities. Some compounds in this category have shown effective inhibitory actions against various microorganisms, indicating their potential in the development of new antimicrobial agents (Bektaş et al., 2007).

Luminescent Properties and Photo-Induced Electron Transfer

  • Application : 5-AMPB derivatives have been explored for their luminescent properties and photo-induced electron transfer capabilities. These findings are significant in the field of material sciences, particularly in the development of fluorescent probes and sensors (Gan et al., 2003).

Synthesis of Bacterial Biofilm Inhibitors

  • Application : Novel compounds derived from 5-AMPB have shown significant antibacterial efficacies and biofilm inhibition activities. Such compounds are promising in the context of tackling antibiotic resistance and the treatment of infections caused by biofilm-forming bacteria (Mekky & Sanad, 2020).

Role in Tyrosine Kinase Inhibitor Metabolism

  • Application : 5-AMPB plays a role in the metabolism of flumatinib, a tyrosine kinase inhibitor. This research is crucial in understanding the pharmacokinetics and metabolism of cancer drugs, which can lead to more effective and safer treatments (Gong et al., 2010).

Synthesis of Serotonin Receptor Agonists

  • Application : 5-AMPB derivatives have been synthesized as potent serotonin 4 (5-HT4) receptor agonists. These compounds have applications in gastroprokinetic activity, demonstrating the versatility of 5-AMPB in developing treatments for gastrointestinal disorders (Itoh et al., 1999).

properties

IUPAC Name

5-amino-2-(4-methylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15-4-6-16(7-5-15)11-3-2-9(13)8-10(11)12(14)17/h2-3,8H,4-7,13H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZHYARMBAYMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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